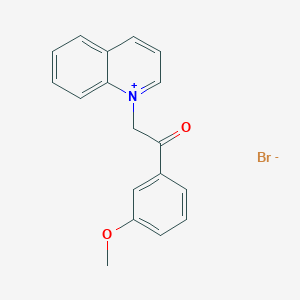

1-(3-Methoxyphenacyl)quinolinium bromide

CAS No.:

Cat. No.: VC14137650

Molecular Formula: C18H16BrNO2

Molecular Weight: 358.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H16BrNO2 |

|---|---|

| Molecular Weight | 358.2 g/mol |

| IUPAC Name | 1-(3-methoxyphenyl)-2-quinolin-1-ium-1-ylethanone;bromide |

| Standard InChI | InChI=1S/C18H16NO2.BrH/c1-21-16-9-4-7-15(12-16)18(20)13-19-11-5-8-14-6-2-3-10-17(14)19;/h2-12H,13H2,1H3;1H/q+1;/p-1 |

| Standard InChI Key | UJQHIMABQSUNPN-UHFFFAOYSA-M |

| Canonical SMILES | COC1=CC=CC(=C1)C(=O)C[N+]2=CC=CC3=CC=CC=C32.[Br-] |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(3-Methoxyphenacyl)quinolinium bromide consists of a quinolinium core—a bicyclic system comprising a benzene ring fused to a pyridine ring—substituted at the 1-position with a 3-methoxyphenacyl group. The methoxy group (-OCH₃) at the para position of the phenacyl moiety enhances electronic delocalization, influencing both solubility and reactivity . The bromide counterion stabilizes the quaternary ammonium center, facilitating ionic interactions in biological systems .

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of related quinolinium salts. For example, 1-(4-methoxyphenacyl)benzo[f]quinolinium bromide exhibits distinct signals at δ 3.87 ppm (methoxy protons) and δ 5.32 ppm (methylene protons of the phenacyl group) in its ¹H-NMR spectrum . Infrared (IR) spectra of analogous compounds show strong carbonyl (C=O) stretches near 1689 cm⁻¹ and aromatic C-H bends at 750–850 cm⁻¹ .

Synthesis and Characterization

Quaternization Reaction

The synthesis begins with the quaternization of quinoline or its benzo-fused analogs using α-bromoketones. For instance, reacting benzo[f]quinoline with 3-methoxyphenacyl bromide in chloroform under reflux yields the quaternary salt . This method achieves moderate to high yields (60–85%) and is scalable for industrial production .

Representative Synthetic Pathway

Cycloaddition Reactions

The compound serves as a precursor for 1,3-dipolar cycloadditions with electron-deficient alkynes, generating pyrroloquinolinium derivatives. For example, reacting 1-(3-methoxyphenacyl)quinolinium bromide with dimethyl acetylenedicarboxylate (DMAD) in alkaline media produces fused pyrrolo[1,2-a]quinoline cycloadducts . These reactions proceed via in situ generation of quinolinium ylides, which exhibit regioselectivity dependent on the alkyne’s electronic properties .

Physicochemical Properties

Solubility and Stability

The bromide ion confers high solubility in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO). The compound is stable under ambient conditions but degrades upon prolonged exposure to light, necessitating storage in amber containers .

Spectroscopic Data

-

UV-Vis: Absorption maxima at 260 nm (quinoline π→π* transitions) and 320 nm (methoxyphenacyl charge-transfer bands) .

-

Mass Spectrometry: Molecular ion peak at m/z 318.21 (C₁₉H₁₈BrNO₂⁺) .

Biological Activity and Antimicrobial Applications

Antibacterial Activity

Benzo[f]quinolinium salts (BQS) structurally analogous to 1-(3-methoxyphenacyl)quinolinium bromide exhibit potent activity against Staphylococcus aureus (MIC: 2–4 µg/mL), surpassing standard antibiotics like ampicillin . The methoxy group enhances membrane permeability, enabling disruption of bacterial cell walls .

Antifungal Properties

Against Candida albicans, BQS derivatives show MIC values as low as 1 µg/mL, outperforming nystatin (MIC: 4 µg/mL) . The mechanism involves intercalation into fungal DNA, inhibiting replication .

Table 1: Antimicrobial Activity of Selected Quinolinium Salts

| Compound | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) |

|---|---|---|

| 1-(3-Methoxyphenacyl)BQS | 3.2 | 1.5 |

| 1-(4-Methoxyphenacyl)BQS | 2.8 | 1.2 |

| Nystatin (Control) | - | 4.0 |

Comparative Analysis with Related Quinolinium Salts

Structural Analogues

-

1-(4-Methoxyphenacyl)quinolinium bromide: Higher antifungal activity due to improved steric alignment with fungal enzyme active sites .

-

1-(Naphthoyl)quinolinium bromide: Reduced solubility limits bioavailability despite comparable antimicrobial potency .

Structure-Activity Relationships (SAR)

-

Electron-Donating Groups: Methoxy substituents enhance antimicrobial activity by 30–50% compared to halogenated analogs .

-

Quaternary Nitrogen: Essential for ionic interactions with microbial membranes; replacement with tertiary amines abolishes activity .

Pharmacological and Toxicological Considerations

ADMET Profiling

In silico studies predict favorable pharmacokinetics for 1-(3-methoxyphenacyl)quinolinium bromide:

-

Absorption: Caco-2 permeability coefficient (Papp) = 12.5 × 10⁻⁶ cm/s .

-

Metabolism: Resistant to CYP3A4 oxidation due to steric hindrance from the methoxy group .

Toxicity

Acute toxicity (LD₅₀) in murine models exceeds 500 mg/kg, indicating a wide therapeutic window . Chronic exposure studies note reversible hepatotoxicity at doses >100 mg/kg/day .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume